molecular formula C18H19Cl2NO3 B2829838 [2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 874598-05-7

[2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate

Cat. No. B2829838
CAS RN: 874598-05-7
M. Wt: 368.25
InChI Key: SONKPAPQKCBBPH-UHFFFAOYSA-N
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Description

Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is the simplest diamondoid. Adamantane molecules consists of three connected cyclohexane rings arranged in the “armchair” configuration . Dichloropyridine is a type of halopyridine in which two of the hydrogens are substituted by chlorines .


Synthesis Analysis

Adamantane derivatives are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Dichloropyridine is produced by direct reaction of pyridine with chlorine .


Molecular Structure Analysis

The molecular structure of adamantane consists of three cyclohexane rings . Dichloropyridine has a pyridine ring with two chlorine atoms attached .


Chemical Reactions Analysis

Adamantane derivatives have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Dichloropyridine can undergo various reactions due to the presence of the reactive chlorine atoms .


Physical And Chemical Properties Analysis

Adamantane is a colorless, crystalline compound with a camphor-like odor . The properties of dichloropyridine would depend on the specific isomer, but generally, dichloropyridines are solid at room temperature .

Scientific Research Applications

Synthesis and Structural Insights

Adamantyl-based compounds, including derivatives of [2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate, are significant in the development of treatments for various conditions due to their versatile chemical structure and biological activities. For instance, the synthesis and crystallographic study of novel adamantane-based ester derivatives revealed their potential in drug design, highlighting their strong antioxidant and anti-inflammatory activities (Chidan Kumar et al., 2015).

Antimicrobial and Anti-inflammatory Activities

Adamantyl derivatives have been synthesized with demonstrated antimicrobial and anti-inflammatory effects. Notably, novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles showed marked activities against Gram-positive bacteria and Candida albicans, along with significant anti-inflammatory activity in vivo (Kadi et al., 2007).

Anticancer and Anticholinesterase Potential

Research on heterocyclic imidazo[1,2-a]pyridine analogues, related structurally to adamantyl compounds, underscored their importance in treating heart and circulatory failures, with some derivatives showing strong potential as AChE inhibitors. This suggests that [2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate and its related compounds could offer significant therapeutic benefits in cancer treatment and cognitive disorders (Kwong et al., 2019).

Advanced Material Development

The synthesis of polyamide-imides containing pendent adamantyl groups illustrates the application of adamantyl derivatives in material science. These materials, featuring inherent viscosities and high thermal stability, are promising for various technological applications, demonstrating the chemical versatility and utility of adamantyl-based compounds (Liaw et al., 2001).

Enzyme Modeling and Catalysis

Adamantyl derivatives have been studied for their role in modeling nonheme halogenases, leading to efficient and selective hydroxylation of alkanes. This research highlights the potential of adamantyl-based compounds in synthetic chemistry and enzyme modeling, offering insights into the mechanisms of biological catalysis (Comba & Wunderlich, 2010).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, adamantane derivatives have been used in medicinal chemistry, catalyst development, and nanomaterials .

Safety and Hazards

The safety and hazards would depend on the specific compound. For example, 2,6-Dichloropyridine is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Dichloropyridines are used in the synthesis of various pharmaceuticals and agrochemicals .

properties

IUPAC Name

[2-(1-adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO3/c19-13-1-2-15(20)21-16(13)17(23)24-9-14(22)18-6-10-3-11(7-18)5-12(4-10)8-18/h1-2,10-12H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONKPAPQKCBBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)COC(=O)C4=C(C=CC(=N4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate

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